
Protein Kinase C (gamma) Peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Protein Kinase C (gamma) Peptide is a member of the Protein Kinase C family, which is a group of serine/threonine kinases. These kinases play a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation. This compound is particularly significant due to its restricted expression in the central nervous system, where it is involved in regulating neuronal functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Protein Kinase C (gamma) Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like HBTU or DIC.
Coupling: The activated amino acid is coupled to the resin-bound peptide.
Deprotection: Removal of protecting groups using TFA.
Cleavage: The peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. The process is optimized for scalability, ensuring high purity and consistency .
化学反应分析
Types of Reactions: Protein Kinase C (gamma) Peptide undergoes various chemical reactions, including:
Phosphorylation: Catalyzed by kinases, adding phosphate groups to serine/threonine residues.
Dephosphorylation: Removal of phosphate groups by phosphatases.
Oxidation and Reduction: Involving cysteine residues, affecting the peptide’s conformation and activity.
Common Reagents and Conditions:
Phosphorylation: ATP as a phosphate donor, catalyzed by kinases.
Dephosphorylation: Catalyzed by phosphatases in the presence of Mg²⁺ or Mn²⁺ ions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products:
Phosphorylated Peptides: Resulting from kinase activity.
Dephosphorylated Peptides: Resulting from phosphatase activity.
Oxidized/Reduced Peptides: Depending on the redox conditions.
科学研究应用
Protein Kinase C (gamma) Peptide has diverse applications in scientific research:
Neuroscience: Studying its role in neuronal signaling and plasticity.
Cancer Research: Investigating its involvement in cell proliferation and apoptosis.
Drug Development: Targeting this compound for therapeutic interventions in neurological disorders and cancers.
Biochemistry: Understanding its interactions with other proteins and cellular components.
作用机制
Protein Kinase C (gamma) Peptide exerts its effects through phosphorylation of target proteins. The mechanism involves:
Activation: By diacylglycerol (DAG) and calcium ions.
Translocation: To the cell membrane where it interacts with substrates.
Phosphorylation: Of serine/threonine residues on target proteins, altering their activity and function.
Pathways Involved: this compound is involved in pathways regulating cell growth, differentiation, and apoptosis.
相似化合物的比较
- Protein Kinase C (alpha) Peptide
- Protein Kinase C (beta) Peptide
- Protein Kinase C (delta) Peptide
Comparison:
- Expression Patterns: Protein Kinase C (gamma) Peptide is primarily expressed in the central nervous system, unlike other isoforms with broader tissue distribution.
- Activation Mechanisms: While all Protein Kinase C isoforms are activated by DAG and calcium, the specific regulatory mechanisms and substrate specificities differ.
- Functional Roles: this compound is uniquely involved in neuronal functions, whereas other isoforms have roles in immune response, metabolism, and other cellular processes .
属性
分子式 |
C75H117N21O23S |
|---|---|
分子量 |
1712.9 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C75H117N21O23S/c1-36(2)29-49(90-63(108)48(23-25-58(104)105)87-66(111)50(30-37(3)4)92-69(114)54-13-10-28-96(54)72(117)52(32-41-16-20-43(99)21-17-41)93-61(106)44(76)33-55(77)100)67(112)91-51(31-40-14-18-42(98)19-15-40)68(113)88-47(22-24-57(102)103)62(107)86-45(11-8-26-82-74(78)79)64(109)94-59(38(5)6)71(116)89-46(12-9-27-83-75(80)81)65(110)95-60(39(7)97)70(115)84-34-56(101)85-53(35-120)73(118)119/h14-21,36-39,44-54,59-60,97-99,120H,8-13,22-35,76H2,1-7H3,(H2,77,100)(H,84,115)(H,85,101)(H,86,107)(H,87,111)(H,88,113)(H,89,116)(H,90,108)(H,91,112)(H,92,114)(H,93,106)(H,94,109)(H,95,110)(H,102,103)(H,104,105)(H,118,119)(H4,78,79,82)(H4,80,81,83)/t39-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,59+,60+/m1/s1 |
InChI 键 |
JXDQYUXRJLWQJQ-AQGXQMKXSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


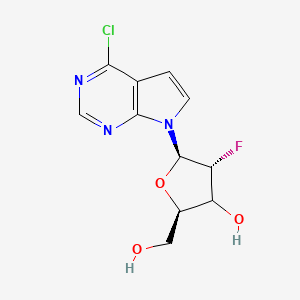
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399501.png)
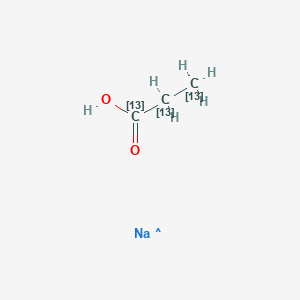
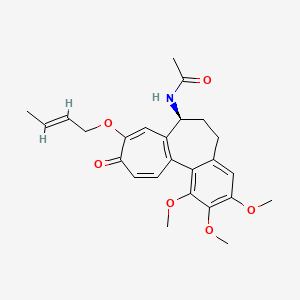
![N-[(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12399513.png)
![(4R,5R,6R,7S,8R)-4,6,7,8,9-pentahydroxy-2-oxo-5-[(2,2,2-trideuterioacetyl)amino]nonanoic acid](/img/structure/B12399522.png)
![benzyl N-[1-bis(4-acetamidophenoxy)phosphoryl-2-[4-(diaminomethylideneamino)phenyl]ethyl]carbamate;hydrochloride](/img/structure/B12399532.png)

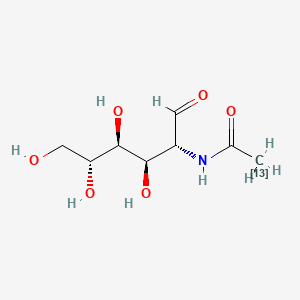
![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B12399552.png)
![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12399557.png)
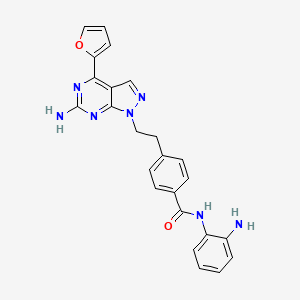
![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)
